(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride
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Overview
Description
(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride is an organic compound with a unique structure that includes an enoyl chloride group and a tert-butyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride typically involves the chlorination of (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions usually include refluxing the acid with thionyl chloride in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the enoyl group can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under mild conditions.
Addition Reactions: Electrophiles like bromine or nucleophiles like water can be used.
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Major Products Formed
Nucleophilic Substitution: Produces substituted amides, esters, or thioesters.
Addition Reactions: Forms addition products with electrophiles or nucleophiles.
Hydrolysis: Yields (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoic acid.
Scientific Research Applications
(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The enoyl chloride group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropan-2-ol: A precursor in the synthesis of (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride.
2-Chloro-2-methylpropane: Another compound with a similar tert-butyl group but different reactivity.
Properties
Molecular Formula |
C7H11ClO2 |
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Molecular Weight |
162.61 g/mol |
IUPAC Name |
(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride |
InChI |
InChI=1S/C7H11ClO2/c1-7(2,3)10-5-4-6(8)9/h4-5H,1-3H3/b5-4+ |
InChI Key |
RINNLZCLKFJMNO-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)O/C=C/C(=O)Cl |
Canonical SMILES |
CC(C)(C)OC=CC(=O)Cl |
Origin of Product |
United States |
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